Dracorhodin perchlorate

Catalog No.
S526617
CAS No.
M.F
C17H15ClO7
M. Wt
366.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dracorhodin perchlorate

Product Name

Dracorhodin perchlorate

IUPAC Name

5-methoxy-6-methyl-2-phenylchromenylium-7-ol;perchlorate

Molecular Formula

C17H15ClO7

Molecular Weight

366.7 g/mol

InChI

InChI=1S/C17H14O3.ClHO4/c1-11-14(18)10-16-13(17(11)19-2)8-9-15(20-16)12-6-4-3-5-7-12;2-1(3,4)5/h3-10H,1-2H3;(H,2,3,4,5)

InChI Key

KRTYZFUODYMZPG-UHFFFAOYSA-N

SMILES

OC1=C(C)C(OC)=C(C=CC(C2=CC=CC=C2)=[O+]3)C3=C1.O=Cl([O-])(=O)=O

Solubility

Soluble in DMSO

Synonyms

Dracorhodin Perchlorate

Canonical SMILES

CC1=C(C2=C(C=C1O)[O+]=C(C=C2)C3=CC=CC=C3)OC.[O-]Cl(=O)(=O)=O

Description

The exact mass of the compound Dracorhodin perchlorate is 366.0506 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Dracorhodin perchlorate is a synthetic chemical compound derived from dracorhodin, an anthocyanin red pigment found in the resin of the Dracaena species. It is characterized by its bright red color and its role as a potent pharmacological agent. This compound has garnered attention due to its various biological activities, including anti-cancer properties, wound healing capabilities, and effects on cell migration and proliferation.

Dracorhodin perchlorate exhibits two main mechanisms of action with potential therapeutic applications:

  • Pro-apoptotic activity

    Studies suggest it can induce apoptosis (programmed cell death) in cancer cells [, ]. This makes it a potential candidate for cancer treatment. The exact mechanism is still under investigation, but it likely involves the generation of reactive oxygen species (ROS) and activation of caspases, enzymes involved in the cell death pathway [].

  • Wound healing

    Research indicates dracorhodin perchlorate can promote wound healing by stimulating various cellular processes, including cell migration and angiogenesis (blood vessel formation) []. It may achieve this by activating specific signaling pathways within cells [].

  • In vitro studies

    One such study investigated the potential bioactivity of Dracorhodin Perchlorate on human keratinocytes (HaCaT cells), which play a crucial role in wound healing. The research demonstrated that Dracorhodin Perchlorate treatment promoted wound closure in a time-dependent manner [].

  • In vivo studies

    Another area of research involves evaluating Dracorhodin Perchlorate's efficacy in promoting wound repair in animal models. Studies on rats have shown that Dracorhodin Perchlorate applied topically via an emulsion gel facilitated wound healing. The proposed mechanism involves increased expression of Epidermal Growth Factor (EGF) and basic Fibroblast Growth Factor (bFGF) in the affected tissues, both of which are essential for wound closure [].

Additional Research Areas

While research on Dracorhodin Perchlorate's wound healing properties appears promising, it's important to note that some findings require further investigation. There's also ongoing research into Dracorhodin Perchlorate's potential applications in other areas:

  • Anti-cancer properties: Some studies have explored the potential anti-tumor effects of Dracorhodin Perchlorate on gastric cancer cells. However, the findings require further validation through additional research [].
That underpin its biological activities. Notably, it induces apoptosis in various cancer cell lines, including human esophageal squamous cell carcinoma. The mechanism involves the activation of apoptotic pathways through the generation of reactive oxygen species and the modulation of specific signaling pathways such as Janus kinase 2/signal transducer and activator of transcription 3 and AKT/forkhead box O3a pathways . Additionally, it has been shown to regulate fibroblast proliferation and migration, which is critical for wound healing processes .

The biological activities of dracorhodin perchlorate are diverse:

  • Anticancer Activity: It exhibits significant cytotoxic effects on cancer cells by inducing G2/M phase cell cycle arrest and apoptosis .
  • Wound Healing: The compound enhances wound healing through mechanisms involving increased fibroblast activity and angiogenesis .
  • Cell Migration: It promotes cell migration in keratinocytes, which is vital for skin repair processes after injury .

Dracorhodin perchlorate is synthesized through chemical modification of dracorhodin. The synthesis typically involves:

  • Isolation of Dracorhodin: Extracted from Dracaena resin.
  • Chemical Modification: Reacting dracorhodin with perchloric acid to form dracorhodin perchlorate.
  • Purification: The product is purified using techniques such as crystallization or chromatography to ensure high purity for biological applications.

Dracorhodin perchlorate has a range of applications in various fields:

  • Pharmaceuticals: Used as a potential therapeutic agent for cancer treatment due to its ability to induce apoptosis in tumor cells .
  • Regenerative Medicine: Its wound healing properties make it a candidate for treatments aimed at enhancing tissue repair and regeneration .
  • Cosmetics: Explored for use in skin care products due to its effects on skin cell migration and proliferation.

Studies have demonstrated that dracorhodin perchlorate interacts with several cellular pathways:

  • Cell Cycle Regulation: It influences the expression levels of cyclins and cyclin-dependent kinases, leading to cell cycle arrest .
  • Signaling Pathways: The compound inhibits key signaling pathways involved in cell survival and proliferation, such as the JAK2/STAT3 pathway .
  • Reactive Oxygen Species Generation: It induces oxidative stress in cancer cells, contributing to its apoptotic effects .

Dracorhodin perchlorate shares similarities with other compounds derived from natural sources or exhibiting similar biological activities. Below is a comparison highlighting its uniqueness:

Compound NameSourcePrimary ActivityUnique Features
DracorhodinDracaena resinAntioxidantNatural pigment; less potent than its perchlorate form
CurcuminTurmericAnti-inflammatory, anticancerBroad spectrum anti-inflammatory effects
ResveratrolGrapesAntioxidant, anticancerCardioprotective effects
QuercetinVarious plantsAntioxidant, anti-inflammatoryKnown for its flavonoid properties
BerberineGoldensealAntimicrobial, anticancerUnique alkaloid structure

Dracorhodin perchlorate stands out due to its specific mechanism of inducing apoptosis and promoting wound healing while being a synthetic derivative of a natural compound. Its unique chemical structure allows it to interact with various biological targets effectively.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

366.0506305 g/mol

Monoisotopic Mass

366.0506305 g/mol

Heavy Atom Count

25

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15
1. Xia, M., Wang, D., Wang, M., et al. Dracorhodin perchlorate induces apoptosis via activation of caspases and generation of reactive oxygen species. J. Pharmacol. Sci. 95(2), 273-283 (2004).
2. Chen, X., Luo, J., Meng, L., et al. Dracorhodin perchlorate induces the apoptosis of glioma cells. Oncol. Rep. 35(4), 2364-2372 (2016).

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